BTI-A-404

Übersicht

Beschreibung

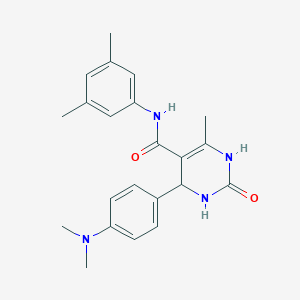

BTI-A-404 is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, dimethylamino and dimethylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BTI-A-404 typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

BTI-A-404 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

The therapeutic implications of BTI-A-404 are particularly relevant in the context of:

- Inflammation : Research indicates that this compound can reduce pro-inflammatory signaling through its action on GPR43. This suggests potential applications in treating inflammatory diseases .

- Obesity : By influencing metabolic pathways associated with fat storage and energy expenditure, this compound may serve as a candidate for obesity management .

- Type 2 Diabetes : The compound has been shown to augment glucagon-like peptide 1 (GLP-1) secretion in specific cell lines, indicating its potential role in glucose metabolism and diabetes management .

Data Table: Summary of Biological Activities

| Application Area | Effect of this compound | Reference |

|---|---|---|

| Inflammation | Reduces NF-κB activity | |

| Obesity | Modulates metabolic pathways | |

| Type 2 Diabetes | Increases GLP-1 secretion |

Case Study 1: Inflammatory Response Modulation

In a study published in the European Journal of Pharmacology, researchers demonstrated that this compound effectively reduced cytokine production in human cell lines exposed to inflammatory stimuli. The compound's ability to inhibit GPR43 led to decreased activation of NF-κB, a key transcription factor in inflammation .

Case Study 2: Metabolic Regulation

Another study focused on the effects of this compound on adipocyte function. The results indicated that treatment with this compound resulted in decreased lipid accumulation in adipocytes, suggesting its potential utility in obesity management. This effect was attributed to the modulation of signaling pathways involved in lipid metabolism .

Wirkmechanismus

The mechanism of action of BTI-A-404 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical properties.

Tetrahydropyrimidine derivatives: These compounds have the tetrahydropyrimidine ring structure and may have comparable biological activities.

Uniqueness

BTI-A-404 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

BTI-A-404 is a novel compound classified as a pyrimidinecarboxamide and has been identified as a selective and potent competitive inverse agonist of the human GPR43 receptor, also known as the Free Fatty Acid Receptor 2 (FFAR2). This receptor plays a significant role in various physiological processes, including inflammation, obesity, and type 2 diabetes. The following sections detail the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

This compound specifically targets GPR43, which is activated by short-chain fatty acids (SCFAs) and is coupled to Gi and Gq family heterotrimeric G proteins. Upon binding to GPR43, this compound acts as an inverse agonist, leading to several downstream effects:

- Increased Cyclic AMP Levels : this compound has been shown to elevate cyclic AMP levels in cellular models.

- Reduction of Cytoplasmic Calcium Levels : The compound reduces acetate-induced cytoplasmic Ca levels, suggesting a modulation of calcium signaling pathways.

- Modulation of Signaling Pathways : It influences key signaling pathways associated with inflammation and metabolic regulation, including ERK, p38 MAPK, and NF-κB pathways .

Case Studies and Experimental Data

In a study conducted using the NCI-H716 cell line, this compound was found to augment the secretion of glucagon-like peptide 1 (GLP-1), which is crucial for glucose metabolism. This effect highlights its potential role in managing conditions like type 2 diabetes. The study utilized structure-activity relationship (SAR) methodologies to establish the efficacy of various compounds related to this compound .

Comparative Analysis

The following table summarizes key findings from studies investigating the biological activity of this compound:

Therapeutic Potential

The selective inhibition of GPR43 by this compound suggests its potential therapeutic applications in treating metabolic disorders such as obesity and type 2 diabetes. By enhancing GLP-1 secretion, it may improve insulin sensitivity and glucose homeostasis. Furthermore, its ability to modulate inflammatory pathways positions it as a candidate for addressing chronic inflammatory conditions.

Eigenschaften

IUPAC Name |

4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-13-10-14(2)12-17(11-13)24-21(27)19-15(3)23-22(28)25-20(19)16-6-8-18(9-7-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVNMIXFWKEYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.